Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is a chemical compound with the formula C6H7F3O3 . It is an unsymmetrical internal alkyne and is used as an intermediate for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .
Synthesis Analysis
The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate involves the use of cyclometalated iridium and rhodium complexes . It may also be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .Molecular Structure Analysis
The molecular structure of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate can be represented by the InChI string: InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate include a molecular weight of 184.1132 , a boiling point of 129-130°C , and a density of 1.259 g/mL at 25°C . The compound is a liquid at room temperature .Scientific Research Applications
Unusual Transformations of Lithium Enolate
The lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate has been found to undergo unusual transformations when reacted with ammonium acetate and 1-aminonaphthalene . These reactions produce 4-amino-2,6-bis(trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline, respectively .
Investigation of Regioselectivity of Insertion Reactions
Ethyl 4,4,4-trifluoro-2-butynoate, a similar compound to Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate, has been used as a reagent to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
Preparation of Ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate
This compound can also be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .
Safety and Hazards
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is a highly flammable liquid and vapour . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing fumes, mist, spray, vapors, and to wash skin thoroughly after handling .
Mechanism of Action
Target of Action
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products
Mode of Action
For instance, it reacts with ammonium acetate and 1-aminonaphthalene to produce 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2- [ ( Z )-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo [ h ]quinoline, respectively .
Biochemical Pathways
Its role in the synthesis of enantiopure trifluoromethyl-functionalized products suggests that it may influence various biochemical pathways related to these compounds .
Result of Action
Its role in the synthesis of various compounds suggests that it may have diverse effects at the molecular and cellular levels .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O3/c1-2-16-5(15)3(6(8,9)10)4(14)7(11,12)13/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTISEJLUUFWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate |
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